Gibberellin A14
Overview
Description
Gibberellin A14 is a C20-gibberellin, initially identified in Gibberella fujikuroi. It differs from gibberellin A12 in the presence of a beta-OH at C-2 (gibbane numbering). It is a dicarboxylic acid, a C20-gibberellin and a gibberellin monocarboxylic acid. It is a conjugate acid of a gibberellin A14(2-).
Scientific Research Applications
Biosynthesis Pathways
Research has illuminated the dual pathways for the biosynthesis of gibberellins, including GA14, within Arabidopsis seedlings. The mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids both contribute to gibberellin production. However, GAs are predominantly synthesized through the MEP pathway, with the MVA pathway playing a significant role in the biosynthesis of other compounds like campesterol (Kasahara et al., 2002).
Role in Plant Development
Gibberellin A14, like other gibberellins, is involved in numerous developmental processes within plants. It has been shown that alterations in the GA molecule, such as those found in GA14, can affect its biological activity across various plant bioassays, demonstrating the critical structural requirements for gibberellin function (Hoad et al., 2004).
Gibberellin Signaling
The understanding of gibberellin signaling has been advanced through the study of GA14 and its interactions within the plant. For instance, the gibberellin receptor GID1's binding to GA and subsequent interaction with DELLA proteins is a crucial step in gibberellin signaling, which regulates gene expression and promotes plant growth by degrading DELLA proteins, which are growth inhibitors (Murase et al., 2008).
Translocation and Metabolism
Studies on the translocation and metabolism of gibberellins, including GA14, have provided insights into how these hormones are distributed and processed within plants. For example, research on Phaseolus coccineus (runner bean) seedlings revealed that GAs injected into different plant parts undergo varied levels of metabolism and translocation, affecting plant growth in different ways (Nash & Crozier, 2004).
Gibberellin Inhibition Studies
Investigations into the effects of gibberellins, including GA14, on plant growth have also included studies on their inhibition. For instance, research on Hancornia speciosa, a tropical plant, demonstrated that certain gibberellins, including GA14, can inhibit shoot elongation, highlighting the complex role of gibberellins in plant development and the potential for manipulating GA pathways for agricultural benefits (Pereira-Netto et al., 2002).
properties
IUPAC Name |
(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEWNTGSXKRWKA-MJPABCAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332089 | |
Record name | Gibberellin A14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A14 | |
CAS RN |
4955-22-0 | |
Record name | (1α,2β,4aα,4bβ,10β)-2-Hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4955-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gibberellin A14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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